An In-depth Technical Guide to the Physical Properties of 7-Methoxy-1H-indole-3-carboxylic acid
An In-depth Technical Guide to the Physical Properties of 7-Methoxy-1H-indole-3-carboxylic acid
This guide provides a comprehensive overview of the essential physical and chemical properties of 7-Methoxy-1H-indole-3-carboxylic acid (CAS No. 128717-77-1). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data with practical insights into its experimental determination, ensuring a thorough understanding for its application in synthesis, characterization, and formulation.
Introduction and Significance
7-Methoxy-1H-indole-3-carboxylic acid is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this molecule—a methoxy group at the 7-position and a carboxylic acid at the 3-position—makes it a valuable building block in organic synthesis and a key intermediate for creating compounds with potential therapeutic activities, including anti-inflammatory and analgesic agents.[1] Its stability and the reactivity of its functional groups allow for versatile modifications, making it a compound of high interest in drug discovery pipelines.[1] A precise understanding of its physical properties is paramount for its effective use, from reaction setup and purification to formulation and quality control.
Molecular Identity and Structural Characteristics
A clear definition of the molecule's identity is the foundation of all scientific investigation.
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IUPAC Name: 7-methoxy-1H-indole-3-carboxylic acid[2]
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SMILES: COC1=CC=CC2=C1NC=C2C(=O)O[2]
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InChIKey: MSALXMDIYCKASR-UHFFFAOYSA-N[2]
Core Physical and Chemical Properties
The following table summarizes the key computed and experimental physical properties of 7-Methoxy-1H-indole-3-carboxylic acid. These parameters are fundamental for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 191.18 g/mol | PubChem[2][4] |
| Monoisotopic Mass | 191.058243149 Da | PubChem[2] |
| Appearance | White to yellow or light beige crystalline powder | Inferred from similar compounds[5][6] |
| Boiling Point | 447.6 ± 25.0 °C (Predicted) | ChemicalBook[7] |
| Density | 1.381 ± 0.06 g/cm³ (Predicted) | ChemicalBook[7] |
| XLogP3-AA | 1.5 | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
| pKa | 4.66 ± 0.10 (Predicted) | ChemicalBook[7] |
Note: Predicted values are computationally derived and should be confirmed experimentally for critical applications.
Spectroscopic Profile for Structural Verification
While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indole ring, a singlet for the methoxy group (-OCH₃) protons, a broad singlet for the indole N-H proton, and a very broad singlet for the carboxylic acid O-H proton. The aromatic region will display coupling patterns characteristic of the 1,2,3-trisubstituted benzene ring and the proton at the 2-position of the indole core.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit ten distinct signals, including resonances for the carboxylic acid carbonyl carbon, the methoxy carbon, and the eight carbons of the indole ring system.
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Infrared (IR) Spectroscopy: The IR spectrum should feature characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1680-1710 cm⁻¹), the N-H stretch of the indole ring (~3300-3500 cm⁻¹), and C-O stretching from the methoxy group and aromatic ether (~1250 cm⁻¹ and ~1050 cm⁻¹).
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula. The predicted monoisotopic mass is 191.05824 Da.[2][8] Common adducts observed in electrospray ionization (ESI) would include [M+H]⁺ (m/z 192.06552) and [M-H]⁻ (m/z 190.05096).[8]
Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
The melting point is a critical indicator of purity. Differential Scanning Calorimetry (DSC) provides a highly accurate and reproducible method for its determination. This protocol is designed as a self-validating system.
Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A sharp endothermic peak corresponds to the melting transition. The onset temperature of this peak is taken as the melting point, and the peak's sharpness is a qualitative indicator of the sample's purity—impurities typically cause melting point depression and peak broadening.
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh 2-5 mg of 7-Methoxy-1H-indole-3-carboxylic acid into a standard aluminum DSC pan.
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Encapsulation: Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as the reference.
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Instrument Setup: Place the sample and reference pans into the DSC cell.
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Thermal Program:
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Equilibration: Equilibrate the cell at a temperature at least 20-30°C below the expected melting point (e.g., 150°C).
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Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting transition (e.g., 250°C). A controlled heating rate is crucial for thermal equilibrium and accurate transition temperature measurement.
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Cooling/Hold (Optional): A final hold or controlled cooling segment can be added if further thermal events are being investigated.
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Data Analysis: Plot the heat flow (mW) versus temperature (°C). The melting point is determined from the onset of the endothermic peak corresponding to the solid-to-liquid phase transition.
Caption: Workflow for Melting Point Determination using DSC.
Stability, Storage, and Safety
Storage Conditions: For long-term stability, 7-Methoxy-1H-indole-3-carboxylic acid should be stored in a dry, sealed container.[3] Recommended storage is in a refrigerator at 2-8°C.[7]
Safety and Handling: This compound is classified with the following GHS hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.[2]
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
7-Methoxy-1H-indole-3-carboxylic acid is a valuable chemical entity with well-defined, albeit partially predicted, physical properties. This guide provides the foundational data and experimental context necessary for its effective use in research and development. The tabulated properties, coupled with the outlined protocol for empirical verification, offer a robust framework for scientists to confidently integrate this compound into their workflows, from synthetic manipulation to biological screening.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15067967, 7-Methoxy-1H-indole-3-carboxylic acid. Retrieved from [Link].
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76660, 7-Methoxy-1H-indole. Retrieved from [Link].
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PubChemLite (2025). 7-methoxy-1h-indole-3-carboxylic acid (C10H9NO3). Retrieved from [Link].
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Pharmaffiliates (n.d.). 7-Methoxy-3-indolecarboxaldehyde. Retrieved from [Link].
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Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link].
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 168187, 7-Methoxy-1H-indole-2-carboxylic acid. Retrieved from [Link].
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